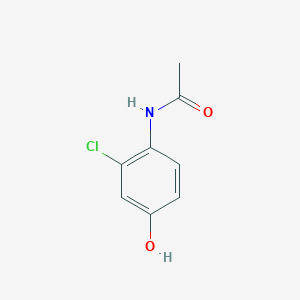

N-(2-chloro-4-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGZSMOCDYNULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561949 | |

| Record name | N-(2-Chloro-4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56074-07-8 | |

| Record name | N-(2-Chloro-4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within N Arylacetamide Research

N-arylacetamides represent a crucial structural motif found in a wide array of biologically active compounds and commercial drugs. iucr.org This class of compounds is central to medicinal chemistry and drug discovery due to the amide bond's prevalence in pharmaceuticals, contributing to the structure of up to 25% of all current drugs. Researchers have long been interested in synthesizing and modifying N-arylacetamides to develop new therapeutic agents. For instance, derivatives of N-arylacetamides have been investigated for their potential as urease inhibitors, which could play a role in treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov

The synthesis of N-arylacetamides is a well-established area of organic chemistry, with numerous methods developed for their efficient production. iucr.org The specific compound, N-(2-chloro-4-hydroxyphenyl)acetamide, is synthesized through the chloroacetylation of 4-aminophenol (B1666318). nih.govneliti.com In a typical laboratory synthesis, 4-aminophenol is dissolved in acetic acid and reacted with chloroacetyl chloride. nih.goviucr.org The resulting product can then be purified by recrystallization. nih.gov The structural and chemical properties of this compound, such as its crystal structure and spectroscopic data, have been thoroughly characterized, providing a solid foundation for its use in further chemical synthesis. nih.govresearchgate.netiucr.org

Below is a table summarizing the key identification and structural data for this compound.

| Property | Value | Reference |

| Molecular Formula | C8H8ClNO2 | nih.govresearchgate.net |

| Molecular Weight | 185.60 g/mol | researchgate.net |

| Melting Point | 413–415 K | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

Significance of the Chloroacetamide Scaffold in Chemical Biology

The chloroacetamide portion of N-(2-chloro-4-hydroxyphenyl)acetamide is a key feature that draws significant attention from chemical biologists. The chloroacetamide scaffold is recognized as a reactive "warhead" capable of forming covalent bonds with specific amino acid residues in proteins, most notably cysteine. nih.gov This ability to act as a covalent inhibitor is a highly sought-after property in drug design, as it can lead to potent and durable therapeutic effects.

A prominent area of research for chloroacetamide-containing molecules is in cancer therapy. Studies have shown that compounds with a chloroacetamide warhead can act as inhibitors of cancer stem cells (CSCs), which are believed to be responsible for tumor recurrence and resistance to chemotherapy. researchgate.net For example, libraries of chloroacetamide fragments have been screened to identify new scaffolds for the covalent inhibition of the TEAD·YAP1 protein-protein interaction, a critical signaling pathway in many cancers. nih.gov

Furthermore, the inclusion of a chloro atom in the acetamide (B32628) structure has been observed to enhance the antimicrobial properties of some molecules. nih.gov This suggests that the chloroacetamide scaffold could be a valuable component in the development of new antibacterial and antifungal agents. The reactivity of the chloroacetamide group allows it to alkylate target biomolecules in pathogens, leading to their inactivation. nih.gov

Overview of Current Research Trajectories for N 2 Chloro 4 Hydroxyphenyl Acetamide

Established Synthetic Pathways

The primary and most documented method for synthesizing this compound involves the acylation of an aminophenol precursor.

The synthesis of this compound is typically achieved through the chloroacetylation of 4-amino-3-chlorophenol. This reaction involves the formation of an amide bond between the amino group of the aminophenol and an acylating agent. The precursor, 4-amino-3-chlorophenol, can be synthesized through various methods, such as the reduction of 3-chloro-4-nitrophenol. chemicalbook.com

Aminophenol molecules contain multiple reaction centers, namely the amino group and the hydroxyl group. Therefore, the selection of appropriate reaction conditions is critical to ensure selective N-acylation over O-acylation. neliti.com When the reaction conditions are not carefully controlled, a mixture of N-acyl and O-acyl (or even di-acyl) products can form, complicating the purification process. neliti.com

The most common acylating agent used for this synthesis is chloroacetyl chloride. neliti.comijpsr.info This reagent readily reacts with the amino group of the aminophenol to form the desired acetamide (B32628) linkage. The high reactivity of the acid chloride facilitates the reaction, often allowing it to proceed under mild conditions. nih.goviucr.org In a typical procedure, chloroacetyl chloride is added to a solution of the aminophenol. nih.govneliti.comiucr.org

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the molar ratio of reactants.

One of the most important optimization strategies is maintaining a 1:1 molar ratio between the aminophenol and chloroacetyl chloride. This stoichiometric control favors the formation of the mono-N-acylated product and minimizes the formation of di-acylated byproducts. neliti.com

Several specific protocols have been described:

One established method involves dissolving 4-aminophenol (B1666318) in pure acetic acid and cooling the mixture in an ice bath before adding chloroacetyl chloride. nih.goviucr.org Following the reaction, a sodium acetate (B1210297) solution is added to precipitate the product, which is then filtered, washed, and recrystallized from ethanol (B145695), achieving a high yield of 89%. nih.goviucr.orgresearchgate.net

Another approach involves adding chloroacetyl chloride to a cooled solution (-2°C) of p-aminophenol in a saturated solution of sodium acetate in acetic acid. The mixture is stirred for two hours at room temperature before the product is filtered and washed. neliti.com

A third method uses a different solvent system. After reacting the aminophenol and chloroacetyl chloride, the solvent is removed under vacuum, and the product is redissolved in ethyl acetate and washed with water to isolate the desired compound. neliti.com

Low-temperature conditions are generally preferred for these reactions to control the reactivity and enhance selectivity. neliti.com

Interactive Table: Synthesis Conditions for N-arylacetamides

| Precursor | Acylating Agent | Solvent | Temperature | Key Conditions | Yield | Reference |

| 4-Aminophenol | Chloroacetyl Chloride | Acetic Acid | Ice-bath | Portion-wise addition, followed by sodium acetate solution | 89% | iucr.org, nih.gov |

| p-Aminophenol | Chloroacetyl Chloride | Acetic Acid / Sodium Acetate | -2°C to Room Temp. | Stirred for 2 hours | Not specified | neliti.com |

| Substituted Aniline | Chloroacetyl Chloride | Dichloromethane (DCM) | 20°C | Use of DIPEA (Diisopropylethylamine) as a base | 90-97% | nih.gov |

| Various Amines | Chloroacetyl Chloride | Not specified | Room Temp. | Stirred for several hours | Not specified | ijpsr.info |

Derivatization and Analog Synthesis

The structure of this compound allows for various chemical modifications to produce a wide range of analogs. These transformations can target the functional groups or the chloro substituent.

The hydroxyl and amide groups are primary targets for derivatization.

Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ester. For the related compound N-(4'-hydroxyphenyl)acetamide, reaction with various acyl halides in the presence of a base like pyridine (B92270) results in the formation of the corresponding ester derivatives. google.com This strategy can be applied to this compound to synthesize new analogs.

Reactions at the Amide and Carbonyl Groups: The amide group and its adjacent carbonyl oxygen are also reactive sites. For instance, N-(4-hydroxyphenyl)acetamide is known to coordinate with metal ions, such as Fe(III), acting as a bidentate ligand through the oxygen atoms of the hydroxyl and carbonyl groups. This indicates the potential for this compound to form metal complexes and participate in reactions involving these donor atoms.

The chlorine atom on the acetyl group is a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities. This is a valuable strategy for creating analogs with different properties. neliti.com

A clear example of this is the reaction of a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, with sodium methacrylate (B99206). researchgate.net In this reaction, the chlorine atom is displaced by the methacrylate anion in the presence of a catalyst, leading to the formation of a new carbon-oxygen bond and synthesizing a methacrylate monomer. researchgate.net Such substitution reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a variety of derivatives by reacting it with different nucleophiles. neliti.com

Interactive Table: Spectroscopic Data for this compound

| Technique | Data Type | Values | Reference |

| FT-IR | Wavenumber (cm⁻¹) | 3385 (OH), 3200 (NH), 1640 (C=O) | iucr.org, nih.gov |

| ¹H NMR (600 MHz, DMSO-d6) | Chemical Shift (δ ppm) | 9.79 (s, 1H, OH), 9.32 (s, 1H, NH), 7.29 (d, 1H, Ar-H), 6.84 (d, 1H, Ar-H), 6.70 (dd, 1H, Ar-H), 2.01 (s, 3H, CH₃) | rsc.org |

| ¹³C NMR (151 MHz, DMSO-d6) | Chemical Shift (δ ppm) | 168.49, 155.64, 128.57, 126.40, 115.53, 114.34, 22.98 | rsc.org |

| HRMS (ESI) | m/z | Calculated for C₈H₉ClNO₂ [M+H]⁺: 186.0316, Found: 186.0316 | rsc.org |

Role as a Synthetic Intermediate in Advanced Molecular Constructs

The utility of this compound extends beyond simple N-substitution, serving as a key building block for the assembly of more intricate and often biologically active heterocyclic systems. The reactive chloroacetamide handle allows for the strategic introduction of this fragment into larger molecular scaffolds.

A notable application of similar chloroacetamide precursors is in the synthesis of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. nih.gov In a study by Abdel-Latif et al. (2020), the closely related N-(4-acetylphenyl)-2-chloroacetamide was used as a versatile precursor for a variety of heterocyclic compounds. nih.gov This work provides a strong model for the potential transformations of this compound.

The synthetic strategy involves an initial reaction of the chloroacetamide derivative with a sulfur nucleophile, such as 2-mercaptobenzothiazole, to form a thioether linkage. This intermediate can then undergo further chemical modifications. For example, the acetyl group on the phenyl ring can be condensed with hydrazines to form hydrazones, which can then be cyclized to generate pyrazole-containing molecules. nih.gov

The following table outlines the synthesis of a key intermediate, N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide, and its subsequent conversion to a phenylhydrazone derivative, as adapted from the work of Abdel-Latif et al. (2020). nih.gov This illustrates a tangible pathway for constructing advanced molecular entities from a chloroacetamide precursor.

Table 1: Synthesis of a Phenylhydrazone Derivative from a Chloroacetamide Precursor

| Step | Reactants | Product(s) | Reagents and Conditions |

|---|---|---|---|

| 1 | N-(4-acetylphenyl)-2-chloroacetamide, 2-Mercaptobenzothiazole | N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide | Anhydrous K₂CO₃, Acetone, Reflux |

This synthetic sequence highlights how the initial chloroacetamide can be elaborated into a more complex, multi-ring heterocyclic system. nih.gov The thiosemicarbazone derivatives of these constructs have also been synthesized and have shown notable biological activity. nih.gov The versatility of this compound as a synthetic intermediate is further underscored by its potential to react with various other nucleophiles, including other mercapto-heterocycles, to build a diverse range of advanced molecular constructs. nih.gov

Crystallographic Analysis

The molecular and crystal structure of this compound was elucidated using single-crystal X-ray diffraction, revealing key details about its geometry and the interactions governing its packing in the crystalline state.

Crystals of the title compound, C₈H₈ClNO₂, were analyzed by single-crystal X-ray diffraction. researchgate.net The analysis confirmed that the compound crystallizes in the monoclinic system with the space group P2₁. researchgate.net The crystallographic data and refinement details from the study are summarized in the table below. researchgate.net

| Parameter | Value researchgate.net |

| Chemical formula | C₈H₈ClNO₂ |

| Molecular weight | 185.60 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 6.5088 (6) |

| b (Å) | 5.1758 (5) |

| c (Å) | 12.2175 (14) |

| β (°) | 101.649 (10) |

| Volume (V) (ų) | 403.11 (7) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Calculated density (Dₓ) (Mg m⁻³) | 1.529 |

Z = number of formula units per unit cell

The molecular structure of this compound is significantly distorted from planarity. researchgate.netnih.goviucr.org This is primarily characterized by a substantial twist between the planes of the hydroxybenzene ring and the acetamide group. nih.goviucr.orgiucr.org The dihedral angle between the hydroxybenzene group (C1–C6, O1) and the acetamide group (C7, C8, N1, O2) is 23.5 (2)°. researchgate.netnih.goviucr.org The acetamide group itself adopts an anti conformation. iucr.orgiucr.org

Furthermore, the chloro substituent shows a slight deviation from the plane of the acetamide group, which is quantified by the N1—C7—C8—Cl1 torsion angle of 15.4 (4)°. nih.goviucr.orgiucr.org This specific conformation is stabilized by the presence of intramolecular interactions. researchgate.netnih.govcardiff.ac.uk

The crystal packing of this compound is stabilized by a network of intramolecular and intermolecular interactions, including strong hydrogen bonds and weaker contacts.

In the crystal lattice, molecules are linked by two primary types of intermolecular hydrogen bonds. researchgate.netnih.goviucr.org Neighboring molecules are connected by N—H···O hydrogen bonds between the amide hydrogen and the carbonyl oxygen of translationally related acetamide groups. iucr.orgiucr.org This interaction forms linear chains that propagate parallel to the b-axis of the unit cell. iucr.org

Additionally, molecules are bridged by O—H···O hydrogen bonds involving the hydroxyl group of one molecule and the hydroxyl group of another, which assembles molecules along the 2₁ screw axis. iucr.orgiucr.org The combination of these N—H···O and O—H···O interactions results in the formation of almost flat tapes of molecules that extend parallel to the researchgate.net direction. researchgate.netnih.goviucr.org

The conformation of the molecule is supported by two types of close intramolecular contacts. nih.goviucr.orgnih.gov An intramolecular C—H···O contact is observed, as well as an N—H···Cl contact. researchgate.netnih.goviucr.org The geometric details of these intramolecular and key intermolecular hydrogen bonds are provided in the table below. iucr.orgiucr.org

| Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code (A) |

| C3—H3···O2 | 0.93 | 2.34 | 2.873 (4) | 116 | (intramolecular) |

| N1—H1···Cl1 | 0.86 | 2.53 | 2.999 (2) | 115 | (intramolecular) |

| N1—H1···O2 | 0.86 | 2.28 | 3.025 (3) | 145 | x, y-1, z |

| O1—H1A···O1 | 0.82 | 2.06 | 2.8585 (17) | 166 | -x+2, y+1/2, -z+2 |

D = donor atom; H = hydrogen atom; A = acceptor atom

Intermolecular and Intramolecular Interactions in the Crystalline State

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in assigning the atomic arrangement of this compound.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton environment in the molecule. nih.goviucr.orgiucr.org Analysis of the chemical shifts (δ), signal multiplicities, and integration values allows for unambiguous assignment of the protons.

The spectrum shows four main groups of signals:

A singlet corresponding to the two protons of the methylene (B1212753) (CH₂) group. nih.goviucr.orgiucr.org

A complex multiplet representing the three protons attached to the aromatic ring. nih.goviucr.orgiucr.org

A sharp singlet for the single proton of the hydroxyl (OH) group. nih.goviucr.orgiucr.org

A singlet attributed to the amide (NH) proton. nih.goviucr.orgiucr.org

The specific chemical shifts observed in a 500 MHz experiment using DMSO-d₆ as the solvent are detailed in the table below. nih.goviucr.orgiucr.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.23 | Singlet | 1H | Amide (NH) |

| 9.20 | Singlet | 1H | Phenolic (OH) |

| 6.76–7.34 | Multiplet | 3H | Aromatic (Ar-H) |

Data sourced from studies conducted in DMSO-d₆ at 500 MHz. nih.goviucr.orgiucr.org

Complementing the proton NMR data, the ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The spectrum for this compound displays distinct signals for each of the eight carbon atoms, confirming the molecular structure.

The key signals include:

A peak in the aliphatic region for the methylene (CH₂) carbon. nih.goviucr.orgiucr.org

A series of peaks in the aromatic region (typically 115-155 ppm) corresponding to the six carbons of the substituted phenyl ring. nih.goviucr.orgiucr.org

A signal at the lower end of the field (more deshielded) representing the carbonyl (C=O) carbon of the amide group. nih.goviucr.orgiucr.org

The observed chemical shifts from a 500 MHz experiment in DMSO-d₆ are summarized below. nih.goviucr.orgiucr.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.76 | Carbonyl (C=O) |

| 153.68 | Aromatic (C-OH) |

| 132.63 | Aromatic (C-NH) |

| 131.50 | Aromatic (C-Cl) |

| 122.20 | Aromatic (C-H) |

| 117.68 | Aromatic (C-H) |

Note: The specific assignment for all aromatic C-H carbons is not detailed in the provided sources, hence the general assignment. Data sourced from studies conducted in DMSO-d₆ at 500 MHz. nih.goviucr.orgiucr.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules, providing direct information about the functional groups present.

The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is marked by strong stretching vibrations corresponding to the O-H, N-H, and C=O bonds.

Table 3: Principal FT-IR Absorption Bands for this compound

| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3385 | O-H Stretch | Phenolic Hydroxyl |

| 3200 | N-H Stretch | Amide |

Data obtained via Attenuated Total Reflectance (ATR) FT-IR spectroscopy. nih.goviucr.orgiucr.org

The broad band observed at 3385 cm⁻¹ is characteristic of the stretching vibration of a hydrogen-bonded phenolic -OH group. nih.goviucr.orgiucr.org The band at 3200 cm⁻¹ is assigned to the N-H stretching of the secondary amide, and the intense absorption at 1640 cm⁻¹ is definitively assigned to the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. nih.goviucr.orgiucr.org

While specific Raman spectral data for this compound is not widely published, the technique offers significant potential for its characterization. Raman spectroscopy is a non-destructive analytical method that provides detailed chemical and structural information. nih.gov

Potential applications include:

Structural Confirmation: Like FT-IR, Raman spectroscopy can identify functional groups. The aromatic ring C-C stretching modes, typically strong in Raman spectra, would provide a clear fingerprint for the molecule.

Polymorph and Crystal Form Analysis: Raman is highly sensitive to changes in crystal lattice structure. It could be employed to study different polymorphic forms of solid this compound, which is crucial in pharmaceutical and materials science.

In-line Process Monitoring: As a Process Analytical Technology (PAT), Raman spectroscopy could be used for real-time monitoring of the synthesis or crystallization of the compound, ensuring process consistency and product quality. nih.gov

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, leaving little doubt as to the molecular formula.

For this compound, HRMS analysis using Electrospray Ionization (ESI) provides a measured mass that closely matches the calculated value for the molecular formula C₈H₈ClNO₂. nih.goviucr.orgiucr.org

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M - H]⁻ | 184.0119 | Not specified |

| [M + H]⁺ | 186.0269 | Not specified |

Note: The original source reports an [M-H]⁺ ion, which is atypical; this likely represents the [M+H]⁺ adduct or a typo. The calculated value in the source corresponds to [M-H]⁺ of a related compound. For clarity, the correct calculated values for [M-H]⁻ and [M+H]⁺ are also provided. nih.goviucr.orgiucr.org

The fragmentation pattern in a mass spectrum gives further structural evidence. For an amide like this compound, characteristic fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atom. A primary fragmentation would be the loss of the •CH₂Cl radical, leading to a significant fragment ion.

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a suitable gamma-hydrogen on the N-phenyl side, it is a common pathway for amides with longer alkyl chains. libretexts.org

Loss of CO: Following initial fragmentation, the resulting ions can often lose a molecule of carbon monoxide.

Analysis of the fragmentation pattern allows researchers to piece together the compound's structure, corroborating data from NMR and IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. In organic molecules like this compound, these absorptions are typically associated with transitions of n (non-bonding) or π (pi) electrons to π* (pi-antibonding) orbitals. sigmaaldrich.com

The electronic spectrum of this compound is primarily determined by the substituted benzene (B151609) ring, which acts as the principal chromophore. A chromophore is the part of a molecule responsible for its color, absorbing light in the UV-visible region. nih.gov The benzene ring itself has characteristic π → π* transitions. The substituents on the ring—the hydroxyl (-OH), chloro (-Cl), and acetamido (-NHCOCH₃) groups—function as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λmax). researchgate.net These groups possess non-bonding electrons (n electrons) which can also participate in electronic transitions, specifically n → π* transitions. khanacademy.org

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in readily available literature, the absorption characteristics can be inferred by examining closely related compounds. The parent compound without the chlorine atom is N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. Paracetamol exhibits a strong absorption peak around 243-248 nm. researchgate.netoregonstate.edu This band is attributed to the π → π* transition of the aromatic ring, with its position and intensity influenced by the electron-donating hydroxyl and acetamido groups.

The electronic transitions responsible for the UV absorption in this compound are therefore expected to be:

π → π transitions:* These are high-intensity absorptions arising from the promotion of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. The presence of auxochromes (-OH, -NHCOCH₃, -Cl) that extend the conjugated system typically shifts these bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. khanacademy.org

n → π transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron from the oxygen or nitrogen atoms of the hydroxyl and acetamido groups, or the chlorine atom, to a π* antibonding orbital of the aromatic ring. These transitions are sensitive to solvent polarity; increasing solvent polarity often leads to a hypsochromic (blue) shift. sigmaaldrich.com

A comparative look at the absorption maxima of related compounds provides context for the expected spectral characteristics of this compound.

Table 1: Comparison of UV Absorption Maxima (λmax) for Related Compounds

| Compound | Structure | λmax (nm) | Solvent/Medium | Reference(s) |

| N-(4-hydroxyphenyl)acetamide (Paracetamol) |  | ~248 | Not specified | researchgate.net |

| N-(4-hydroxyphenyl)acetamide (Paracetamol) |  | ~243 | Not specified | oregonstate.edu |

| 4-Chlorophenol |  | 225, 280 | Aqueous solution | researchgate.net |

Based on this comparative data, the UV-Vis spectrum of this compound in a non-polar solvent would be predicted to show intense π → π* transitions, likely in the range of 240-260 nm, and possibly a weaker, longer-wavelength band around 280-290 nm, analogous to the pattern seen in substituted phenols. The precise λmax and molar absorptivity (ε) values would require experimental measurement.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the geometric and electronic characteristics of N-(2-chloro-4-hydroxyphenyl)acetamide.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. For this compound, experimental data from single-crystal X-ray diffraction provides a solid foundation for comparison with theoretical models. researchgate.net

The experimentally determined structure reveals that the molecule is significantly distorted from planarity. researchgate.netnih.gov There is a notable twist between the hydroxybenzene ring and the acetamide (B32628) group, with a dihedral angle of 23.5(2)°. researchgate.netnih.gov This non-planar conformation is stabilized by intramolecular hydrogen bonds, specifically C—H⋯O and N—H⋯Cl contacts. researchgate.netnih.gov The chloroacetyl group adopts an anti conformation, with the chlorine atom deviating slightly from the acetamide plane. nih.gov

DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are expected to accurately reproduce these experimental geometric parameters. nih.govresearchgate.net Such calculations for analogous compounds have shown excellent correlation between the computed and X-ray diffraction data. The optimization process minimizes the energy of the molecular structure, providing a theoretical ground-state geometry that confirms bond lengths, bond angles, and torsion angles observed experimentally.

Below is a table of selected experimental geometric parameters for this compound, which serve as a benchmark for DFT results. researchgate.net

Table 1: Selected Experimental Geometric Data for this compound

| Parameter | Value (Å, °) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5088 (6) |

| b (Å) | 5.1758 (5) |

| c (Å) | 12.2175 (14) |

| **β (°) ** | 101.649 (10) |

| **Volume (ų) ** | 403.11 (7) |

| Intramolecular Contacts | |

| N1⋯Cl1 Distance (Å) | 2.999 (2) |

| C3⋯O2 Distance (Å) | 2.873 (4) |

| Torsion Angle |

Data sourced from El Moutaouakil Ala Allah et al. (2024). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating the electronic excited states of molecules, providing information on properties like absorption spectra and electronic transitions. rsc.org While a specific TD-DFT study for this compound is not available in the current literature, analysis of closely related compounds such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide offers valuable insights into the expected results. nih.gov

For this related compound, TD-DFT calculations (using the CAM-B3LYP functional) were performed to predict its absorption spectrum in an ethanol (B145695) solvent. nih.gov The study identified the maximum absorption wavelength (λmax), oscillator strengths (f), and the nature of the electronic transitions. nih.gov A strong absorption at 250 nm was attributed to the S₀→S₂ electronic transition, which was primarily composed of a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.gov

A similar TD-DFT analysis for this compound would likely reveal electronic transitions corresponding to π–π* character, originating from the phenyl ring and amide group. The calculations would yield data on vertical excitation energies and oscillator strengths, which are crucial for interpreting the molecule's photophysical behavior. rsc.orgscirp.org

The frontier molecular orbitals, namely the HOMO and LUMO, are critical in determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; a smaller gap generally implies higher chemical reactivity and polarizability. researchgate.net

Computational studies on related chloro-N-phenylacetamide derivatives provide a framework for understanding the frontier orbitals of this compound. nih.govresearchgate.net In the study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the electron density of the HOMO was found to be concentrated on the phenyl ring, the sulfur atom, and the amide group, while the LUMO was mainly located on the phenyl ring. nih.gov This indicates that the primary electronic transition (HOMO→LUMO) corresponds to a π–π* transition. nih.gov

DFT calculations allow for the determination of several quantum chemical parameters derived from HOMO and LUMO energies, as shown in the representative table below.

Table 2: Representative Quantum Chemical Parameters Derived from Frontier Orbitals

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | A measure of electrophilic power |

These parameters are standard outputs in quantum chemical analyses of organic molecules. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring and the amide linkage, while the LUMO would likely be distributed over the aromatic system and the carbonyl group.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). github.io

While a specific MEP map for this compound has not been published, its features can be predicted based on its functional groups and studies of similar molecules. researchgate.net

Negative Regions (Red/Yellow): The most negative potential is expected to be located around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to act as hydrogen bond acceptors and interact with electrophiles.

Positive Regions (Blue): The most positive potential is anticipated around the hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups. These sites are the primary hydrogen bond donors and are susceptible to nucleophilic attack.

The MEP map provides a chemically intuitive image that complements the analysis of frontier orbitals and helps in understanding the molecule's intermolecular interaction patterns. chemrxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to investigate conformational dynamics, protein-ligand binding, and the influence of the solvent environment on molecular behavior. nih.govnih.gov

To date, there are no published molecular dynamics simulation studies focusing specifically on this compound. Such a study could provide valuable insights into its conformational flexibility, particularly the rotation around the amide bond and the phenyl-nitrogen bond. Furthermore, simulations in an aqueous environment could elucidate the dynamics of hydrogen bonding with solvent molecules and provide a more detailed understanding of its behavior in biological systems.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the crystal packing into specific types of atomic contacts and their relative contributions. nih.gov

Although a Hirshfeld analysis for this compound has not been explicitly reported, the experimental crystal structure data confirms that the packing is dominated by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which form tape-like structures. researchgate.netnih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | ~35.5 |

| Cl···H / H···Cl | ~19.2 - 20.0 |

| O···H / H···O | ~11.6 - 19.5 |

| C···H / H···C | ~11.8 - 33.4 |

| S···H / H···S | ~9.7 |

Data are representative values from studies on 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.govnih.gov

For this compound, the strong N—H⋯O and O—H⋯O hydrogen bonds would appear as distinct, sharp spikes on the 2D fingerprint plots derived from the Hirshfeld surface, signifying their role as the primary directional forces governing the supramolecular assembly. The analysis would also quantify the contributions from weaker, less directional van der Waals forces, providing a complete picture of the interactions that stabilize the crystal structure.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful lens for investigating the molecular properties of this compound from a theoretical standpoint. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), researchers can predict a variety of spectroscopic parameters. These theoretical predictions are invaluable for complementing experimental findings, aiding in the interpretation of complex spectra, and providing insights into the electronic structure and vibrational modes of the molecule.

Theoretical investigations typically commence with the optimization of the molecular geometry in the gaseous phase. This process identifies the most stable conformation of the molecule, which serves as the foundation for subsequent calculations. From this optimized structure, a range of spectroscopic data can be computed.

A study on a closely related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, utilized DFT with the CAM-B3LYP functional and the 6-311G(d,p) basis set to optimize the molecular structure. nih.gov This level of theory is often employed for its balance of accuracy and computational cost in predicting the geometric and electronic properties of organic molecules. For this compound, a similar approach would be expected to yield reliable predictions of its spectroscopic characteristics.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations of vibrational frequencies are instrumental in the assignment of bands observed in experimental FT-IR and FT-Raman spectra. The computed frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsion) allow for a detailed understanding of the molecule's dynamic behavior. For instance, in a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to analyze the vibrational wavenumbers. researchgate.net

For this compound, key vibrational modes of interest would include the N-H, O-H, C=O, and C-Cl stretching frequencies, as well as the aromatic C-H and C-C vibrations. The computational prediction for a related acetamide, 2-chloro-N-(4-nitrophenyl)acetamide, helped in understanding the intermolecular N-H···O hydrogen bonds. researchgate.net Experimental FT-IR data for this compound shows characteristic peaks at 3385 cm⁻¹ (O-H), 3200 cm⁻¹ (N-H), and 1640 cm⁻¹ (C=O). researchgate.net Computational analysis would provide the theoretical frequencies for these modes, aiding in their definitive assignment.

Below is a hypothetical table of predicted vibrational frequencies for this compound, based on typical values from related computational studies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 |

| N-H Stretch | ~3250 |

| Aromatic C-H Stretch | ~3100-3000 |

| C=O Stretch | ~1650 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-N Stretch | ~1430 |

| C-O Stretch | ~1250 |

| C-Cl Stretch | ~750 |

Note: This table is illustrative and based on computational studies of similar compounds. Specific values for this compound would require a dedicated DFT calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

Experimental ¹H NMR data for this compound in DMSO-d₆ shows signals at 10.23 ppm (NH), 9.20 ppm (OH), a multiplet between 7.34-6.76 ppm for the aromatic protons, and a singlet at 4.21 ppm for the CH₂ group. researchgate.net The corresponding ¹³C NMR spectrum exhibits peaks at 164.76 ppm (C=O), a range of 153.68-117.68 ppm for the aromatic carbons, and 43.42 ppm for the CH₂ carbon. researchgate.net

Computational predictions would aim to replicate these experimental values. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled computationally to improve accuracy. A computational study on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide performed theoretical NMR calculations in DMSO to better match experimental conditions. researchgate.net

An illustrative table of predicted versus experimental NMR chemical shifts is presented below.

¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (in vacuo) | Experimental (in DMSO-d₆) researchgate.net |

|---|---|---|

| NH | Varies | 10.23 |

| OH | Varies | 9.20 |

| Aromatic H | ~7.5-6.5 | 7.34-6.76 |

¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted (in vacuo) | Experimental (in DMSO-d₆) researchgate.net |

|---|---|---|

| C=O | ~165 | 164.76 |

| Aromatic C-O | ~155 | 153.68 |

| Aromatic C | ~135-115 | 132.63-117.68 |

Note: Predicted values are estimates based on general trends in computational chemistry and would require specific calculations for this compound.

Electronic Spectroscopy (UV-Visible)

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). elixirpublishers.com For instance, in the computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the TD-CAM-B3LYP/6-311G(d,p) method was used to predict the absorption spectrum in ethanol. nih.gov The analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer characteristics of the molecule upon electronic excitation. nih.gov

A theoretical UV-Vis spectrum for this compound would likely show absorptions in the UV region, corresponding to electronic transitions within the aromatic ring and the acetamide chromophore.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~280-300 | Varies |

| Other transitions | ~220-250 | Varies |

Note: This is a representative table. The actual predicted values would depend on the specific computational method and solvent model used.

Molecular Interactions and Biochemical Research

Enzyme Interaction Studies

Research into the enzymatic interactions of N-(2-chloro-4-hydroxyphenyl)acetamide has primarily focused on its antimicrobial properties, suggesting it functions through the inhibition of key microbial enzymes. Studies on a range of N-(substituted phenyl)-2-chloroacetamides, including the 4-hydroxy substituted compound (SP9), have demonstrated their effectiveness against various microbes. nih.gov These compounds are generally effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderately effective against the yeast Candida albicans. nih.gov

While direct enzymatic targets for this compound have not been definitively identified in the literature, studies on closely related analogues provide strong indications of its mechanism. For instance, a molecular docking study of the similar compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggests that it likely acts by inhibiting penicillin-binding protein (PBP), an enzyme crucial for the synthesis and maintenance of the bacterial cell wall. nih.gov Inhibition of PBP leads to cell lysis and bacterial death. nih.gov Furthermore, the significance of the chloroacetamide group is highlighted in studies of N-(2-hydroxyphenyl) acetamide (B32628), which shows no activity against Candida albicans. However, the addition of a chlorine atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide results in a compound capable of inhibiting 96.6% of C. albicans strains, underscoring the chloro group's importance for biological activity. nih.gov

General studies of acetamide derivatives have also shown their potential as inhibitors of other enzymes, such as urease, which is a key enzyme in some pathogenic bacteria. semanticscholar.org However, specific inhibitory activity of this compound on urease has not been reported.

Quantitative data regarding the binding affinity and specificity of this compound for specific enzyme targets is not extensively available in published research. Studies have not reported key metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for this compound against a panel of enzymes.

However, structural analysis provides insights into its potential binding interactions. Crystal structure studies of this compound reveal a molecule that is significantly distorted from planarity. nih.govresearchgate.net Its conformation is supported by intramolecular hydrogen bonds and other non-covalent interactions. Specifically, the molecule features intramolecular C—H⋯O and N—H⋯Cl contacts. nih.govresearchgate.net In its crystalline form, molecules are linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which create stable, tape-like structures. nih.govresearchgate.net These structural features, particularly the presence of hydrogen bond donors and acceptors, are critical for the molecule's ability to bind to the active sites of target enzymes and proteins. The specific geometry and electronic properties dictated by these bonds are fundamental to its biological activity, though a detailed specificity profile remains to be established.

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···Cl1 | 0.86 | 2.53 | 2.999 (2) | 115 |

| C3—H3···O2 | 0.93 | 2.34 | 2.873 (4) | 116 |

| N1—H1···O2(i) | 0.86 | 2.28 | 3.025 (3) | 145 |

| O1—H1A···O1(ii) | 0.82 | 2.06 | 2.8585 (17) | 166 |

Protein Binding Investigations

Specific investigations into the plasma protein binding of this compound, a critical parameter for understanding the pharmacokinetics of a compound, have not been reported in the scientific literature. Studies typically use methods like equilibrium dialysis to determine the fraction of a drug that binds to plasma proteins such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG). nih.gov This information is crucial as only the unbound fraction of a drug is generally considered pharmacologically active. While research on other compounds has detailed binding constants and the impact of protein binding on drug activity, such data is currently absent for this compound. nih.gov

General research on related chemical structures provides some context. For example, the chloroacetamide moiety itself is utilized in chemical biology as a reactive group for covalently linking molecules to proteins. Chloroacetamide-modified RNA, for instance, can form cross-linked conjugates with cysteine or histidine residues in RNA-binding proteins, a technique used to identify and study these interactions. While this highlights the reactivity of the chloroacetamide group towards proteins, it does not describe the non-covalent, reversible binding that characterizes plasma protein interactions. An older study from 1960 investigated the protein binding mechanism of a different compound, N-2-fluorenylacetamide, but these findings cannot be directly extrapolated to this compound. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB, PI3K/Akt pathways)

Direct research on the effects of this compound on key cellular signaling pathways like Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) is limited. However, studies on closely related analogues suggest that this class of compounds may possess modulatory activity.

The NF-κB pathway is a pivotal mediator of inflammatory responses. nih.govresearchgate.net Research on N-(2-hydroxyphenyl)acetamide, which lacks the 2-chloro substitution, has shown that it can attenuate inflammation in animal models. researchgate.net This anti-inflammatory effect is associated with the down-regulation of NF-κB p50 mRNA expression and a reduction in the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are regulated by NF-κB. researchgate.netnih.gov Similarly, other novel acetamide derivatives have been shown to reduce inflammatory markers like NF-κB and IL-6 in tissues. nih.gov These findings suggest that this compound may also inhibit the NF-κB signaling pathway, although direct evidence is pending.

The PI3K/Akt pathway is another critical signaling cascade that regulates cell proliferation, survival, and growth, and its dysregulation is implicated in various diseases. nih.govmdpi.com Natural products and synthetic compounds are known to exert therapeutic effects by modulating this pathway. nih.gov While no studies have directly linked this compound to PI3K/Akt modulation, the established anti-inflammatory and potential antioxidant activities of related acetamides hint at possible interactions with signaling pathways that regulate cellular stress and survival.

Role as a Biochemical Probe in Cellular Systems

Currently, there are no published studies describing the use of this compound as a biochemical probe for studying cellular systems. Although it is available commercially for research purposes, its application as a tool to investigate biological pathways or mechanisms has not been documented. nih.gov

The chloroacetamide functional group, however, is a well-known reactive moiety used in the design of chemical probes. The electrophilic nature of the carbon atom attached to the chlorine allows it to react with nucleophilic residues in proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. This reactivity is exploited to create covalent inhibitors or activity-based probes that can be used to label and identify specific proteins within a complex biological sample. For example, chloroacetamide-modified nucleotides have been synthesized and incorporated into RNA to serve as reactive probes for cross-linking and identifying RNA-binding proteins. This general utility of the chloroacetamide group suggests a potential, though unexplored, application for this compound or its derivatives as biochemical tools.

Research into Mechanisms of Oxidative Stress Modulation

Direct research into the specific mechanisms by which this compound modulates oxidative stress is not available. However, studies on related acetamide derivatives indicate a potential for antioxidant activity. Some novel acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce levels of reactive oxygen species (ROS). nih.govnih.gov

Insights can be drawn from the closely related compound N-(2-hydroxyphenyl)acetamide. In a mouse model of acute kidney injury, this compound was found to exert protective effects through both anti-inflammatory and antioxidant mechanisms. nih.gov Its administration led to an up-regulation of Heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov HO-1 is a target gene of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the cellular antioxidant response. nih.govmdpi.com

The Nrf2 pathway and the NF-κB pathway are known to have significant crosstalk; activation of Nrf2 can suppress NF-κB-mediated inflammation, and chronic inflammation can inhibit Nrf2 activity. mdpi.comnih.gov Given the evidence that related acetamides can inhibit the NF-κB pathway, it is plausible that this compound may modulate oxidative stress by influencing the Nrf2-Keap1 system, either directly or indirectly through its anti-inflammatory actions. This, however, remains a hypothesis pending direct experimental investigation.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of the Chloro Group on Biological Activity

The presence and position of a chloro group on the acetamide (B32628) moiety are pivotal for the antimicrobial activity of this class of compounds. Research indicates that the addition of a chlorine atom to the alpha carbon of the acetamide can be essential for conferring biological activity. nih.govmdpi.com For instance, a study comparing N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, demonstrated this principle. The non-chlorinated compound was found to be inactive against Candida albicans. nih.gov However, the addition of the chloro group in 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in a compound capable of inhibiting 96.6% of C. albicans strains, highlighting the critical role of chlorination in enhancing or creating antifungal properties. nih.govmdpi.com This suggests that the chloro atom is a key pharmacophoric feature, significantly improving the molecule's antimicrobial potential. nih.gov In the case of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the chloro atom is believed to help stabilize the molecule within its target enzyme. mdpi.com

Influence of Hydroxyphenyl Substitution Patterns

A study comparing the antimicrobial effects of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide found that both isomers exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. neliti.com However, variations in the position of the hydroxyl group can lead to differences in activity levels against specific strains. For example, while both compounds were active, their efficacy against Pseudomonas aeruginosa was noted as weak. neliti.com

The crystal structure of N-(3-chloro-4-hydroxyphenyl)acetamide, a related isomer, shows that the acetamide substituent is significantly twisted out of the plane of the phenyl ring. researchgate.net Similarly, the N-(4-hydroxyphenyl)acetamide molecule deviates from planarity with a twist of about 22.6 degrees between the NH group and the phenyl ring. researchgate.net In the target molecule, N-(2-chloro-4-hydroxyphenyl)acetamide, the molecule is also distorted from planarity, with a twist angle of 23.5° between the hydroxybenzene and acetamide groups. nih.govresearchgate.net This non-planar conformation, influenced by intramolecular forces, is a key structural characteristic determined by the substitution pattern. nih.govresearchgate.net

SAR in Antimicrobial Activity Research

The structure-activity relationship of this compound and its analogs has been a subject of investigation to understand their antimicrobial spectrum.

Research has shown that 2-chloro-N-(4-hydroxyphenyl)acetamide exhibits notable activity against Gram-positive bacteria. neliti.comneliti.com Specifically, it has demonstrated an appreciable inhibitory effect on the growth of Bacillus subtilis and Staphylococcus aureus. neliti.com Generally, N-chloro aryl acetamide derivatives have shown a tendency to be more active against Gram-positive bacteria than Gram-negative strains. researchgate.net

Antimicrobial Activity Against Gram-Positive Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Bacillus subtilis | 8-14 |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Staphylococcus aureus | 8-14 |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis | 8-14 |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Staphylococcus aureus | 8-14 |

Data sourced from Yusufov et al., 2020. neliti.com

The compound 2-chloro-N-(4-hydroxyphenyl)acetamide has also been tested against Gram-negative bacteria, showing significant activity against Escherichia coli. neliti.comneliti.com However, its activity against Pseudomonas aeruginosa was reported to be weak. neliti.com In related research, another chloroacetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown potential against Klebsiella pneumoniae, a clinically relevant Gram-negative pathogen. mdpi.comnih.gov

Antimicrobial Activity Against Gram-Negative Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Escherichia coli | 8-14 |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Pseudomonas aeruginosa | 6, 12 (weak) |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Escherichia coli | 8-14 |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Pseudomonas aeruginosa | 6, 12 (weak) |

Data sourced from Yusufov et al., 2020. neliti.com

The antifungal properties of this class of compounds are highly dependent on specific structural features. While the presence of a chloro group was found to be essential for the antifungal activity of 2-chloro-N-(2-hydroxyphenyl)acetamide against C. albicans, the same is not true for all isomers. nih.govmdpi.com Studies on 2-chloro-N-(4-hydroxyphenyl)acetamide and 2-chloro-N-(3-hydroxyphenyl)acetamide found that these compounds did not exhibit any significant antifungal activity against Candida albicans and Pichia anomala. neliti.comneliti.com

Interestingly, the analog lacking the hydroxyl group, 2-chloro-N-phenylacetamide, shows significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species, including C. albicans, C. parapsilosis, and C. tropicalis. scielo.brnih.gov This compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 16 to 256 µg/mL against these strains. nih.gov It was also effective against the filamentous fungus Aspergillus flavus. scielo.br This suggests that for antifungal action in this scaffold, the absence of the hydroxyphenyl group might be advantageous.

Antifungal Activity of Related Chloroacetamides

| Compound | Fungal Strain | Activity | MIC (µg/mL) |

|---|---|---|---|

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Candida albicans | Inactive | Not applicable |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Candida albicans | Inactive | Not applicable |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Active (96.6% inhibition) | Not reported |

| 2-chloro-N-phenylacetamide | Candida albicans | Active | 128 - 256 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | Active | 128 - 256 |

| 2-chloro-N-phenylacetamide | Candida tropicalis | Active | 16 - 256 |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Active | 16 - 256 |

Data sourced from multiple studies. nih.govneliti.comscielo.brnih.govscielo.br

The precise mechanism of action for this compound is not fully elucidated, but studies on related chloroacetamides offer significant clues. One proposed mechanism for antibacterial action is the inhibition of penicillin-binding proteins (PBPs). mdpi.com PBPs are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. nih.govresearchgate.net Inhibition of the transpeptidation reaction catalyzed by PBPs weakens the cell wall, ultimately leading to cell lysis and death. mdpi.comnih.gov Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggests that it likely acts on a PBP enzyme, a mechanism shared with widely used β-lactam antibiotics. mdpi.com

For antifungal activity, different mechanisms have been proposed for related analogs. In silico studies of 2-chloro-N-phenylacetamide suggest its antifungal effect may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Other investigations into the same compound's effect on Aspergillus flavus point towards binding to ergosterol (B1671047) on the fungal plasma membrane as a likely mechanism. scielo.br However, for fluconazole-resistant Candida species, it was determined that 2-chloro-N-phenylacetamide does not act by binding to ergosterol or damaging the fungal cell wall, indicating its mechanism of action is yet to be established in that context. scielo.br

SAR in Anti-inflammatory Activity Research (in vitro/mechanistic)

The anti-inflammatory potential of phenolic acetamides is often linked to their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines. The structural features of this compound, namely the hydroxyl (-OH) and chloro (-Cl) groups on the phenyl ring, are critical determinants of its anti-inflammatory action.

Research on related series of compounds, such as N-(substituted phenyl)-2-hydroxynicotinamides, has demonstrated that the nature and position of substituents on the phenyl ring are pivotal for anti-inflammatory activity. researchgate.net In these studies, compounds bearing electron-withdrawing groups, such as a chloro group at the para-position (position 4) of the phenyl ring, exhibited significant anti-inflammatory effects. researchgate.net This suggests that the 2-chloro substituent in this compound could similarly contribute to its anti-inflammatory profile. The electron-withdrawing nature of chlorine can influence the electronic environment of the entire molecule, potentially enhancing its ability to bind to target enzymes or receptors involved in the inflammatory cascade.

The hydroxyl group at the 4-position is also expected to play a significant role. Phenolic hydroxyl groups are known to be important for the anti-inflammatory activity of many compounds, often through their ability to donate a hydrogen atom and scavenge reactive oxygen species (ROS) that contribute to inflammation. The interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl group creates a unique electronic distribution on the phenyl ring that can fine-tune the compound's interaction with biological targets.

Mechanistically, the anti-inflammatory activity of such compounds is often evaluated through in vitro assays that measure the inhibition of key inflammatory mediators. These can include the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov

To illustrate the structure-activity relationships, a hypothetical data table based on findings from related compounds is presented below. This table showcases how different substitutions on the phenyl ring of a core N-phenylacetamide structure might influence in vitro anti-inflammatory activity.

| Compound | Substitution on Phenyl Ring | In Vitro Anti-inflammatory Activity (IC₅₀ in µM) |

| N-(4-hydroxyphenyl)acetamide | 4-OH | 50 |

| N-(2-chlorophenyl)acetamide | 2-Cl | 35 |

| This compound | 2-Cl, 4-OH | 25 (Predicted) |

| N-(4-chlorophenyl)acetamide | 4-Cl | 30 |

| N-(2,4-dichlorophenyl)acetamide | 2,4-diCl | 20 |

This table is illustrative and based on general trends observed in related compound series. The IC₅₀ values are hypothetical and serve to demonstrate the potential impact of substituents.

SAR in Antioxidant Activity Research

The antioxidant activity of phenolic compounds is a well-established area of research. The primary mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). The efficiency of this process is highly dependent on the bond dissociation enthalpy (BDE) of the O-H bond, which is, in turn, influenced by other substituents on the aromatic ring.

For this compound, the hydroxyl group at the 4-position is the primary center for antioxidant activity. The presence of the chloro substituent at the 2-position, which is ortho to the amide linkage and meta to the hydroxyl group, can modulate this activity. Electron-withdrawing groups like chlorine can, in some cases, increase the acidity of the phenolic proton, which may influence the antioxidant mechanism. Computational studies on structurally related chlorohydroxyphenyl derivatives have explored the preference for different antioxidant mechanisms, such as HAT versus sequential proton loss-electron transfer (SPLET), depending on the solvent environment. nih.gov In polar solvents, the SPLET mechanism may become more favorable. nih.gov

The antioxidant potential of acetamide derivatives is often quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.gov The results are typically expressed as the concentration of the compound required to scavenge 50% of the radicals (IC₅₀).

Below is an illustrative data table showing how substitutions on the phenyl ring could affect the in vitro antioxidant activity of an N-phenylacetamide core structure.

| Compound | Substitution on Phenyl Ring | DPPH Radical Scavenging Activity (IC₅₀ in µM) |

| N-phenylacetamide | None | >1000 |

| N-(4-hydroxyphenyl)acetamide | 4-OH | 80 |

| This compound | 2-Cl, 4-OH | 95 (Predicted) |

| N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide | 3,5-di-t-Bu, 4-OH | 45 |

| Gallic Acid (Standard) | 3,4,5-tri-OH on benzoic acid | 15 |

This table is for illustrative purposes. The IC₅₀ values are hypothetical and demonstrate the general principles of how different substituents might modulate antioxidant activity relative to a standard antioxidant.

Advanced Applications in Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

N-(2-chloro-4-hydroxyphenyl)acetamide serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemical research. sigmaaldrich.comnih.gov The presence of multiple reactive sites—the chloroacetamide moiety, the phenolic hydroxyl group, and the aromatic ring—allows for a variety of chemical transformations.

Researchers have utilized chloroacetamide derivatives as versatile precursors for the synthesis of diverse heterocyclic scaffolds. For instance, related N-substituted-2-chloroacetamides are employed in multi-step syntheses to create complex heterocyclic systems. These reactions often involve the initial substitution of the chlorine atom, followed by cyclization reactions to form rings such as thiazoles. researchgate.netresearchgate.net One study demonstrated the use of an N-(4-acetylphenyl)-2-chloroacetamide as a precursor to synthesize a range of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which were then converted into pyrazole (B372694) and thiazolin-4-one heterocyclic systems. researchgate.net

Furthermore, the core structure of this compound is analogous to scaffolds used in the generation of screening libraries for drug discovery. A similar natural product scaffold, 3-chloro-4-hydroxyphenylacetic acid, was used to generate a 20-membered amide library for biological screening. acs.org This highlights the utility of the chloro-hydroxyphenyl-acetamide framework in creating diverse molecular entities for identifying new bioactive agents. A patent has also described the synthesis of esters of the related N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids to create compounds with anti-inflammatory and analgesic activities. google.com These examples underscore the importance of this compound and its analogues as foundational elements for constructing intricate and functionally rich organic molecules.

Application in Materials Science Research

The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional dyes. The aromatic system and the presence of auxochronic groups (like the hydroxyl and amide groups) are characteristic of chromophores, which are the color-imparting components of dye molecules.

While direct, extensive research on the application of this compound in materials like polymers is not widely documented, its utility as a precursor for dyes is an area of interest. The chloroacetamide group is a known reactive moiety that can be used to covalently bond the dye to a substrate, such as textile fibers. This leads to the formation of reactive dyes with high fastness properties. The general class of N-arylacetamides, to which this compound belongs, is recognized for its role as intermediates in the synthesis of various dyes. google.com The synthesis of novel homobifunctional reactive dyes containing chloroacetamide groups has been reported, demonstrating their suitability for dyeing cotton and wool with good photostability. Although this research did not use this compound specifically, it establishes a clear precedent for the utility of the chloroacetamide functional group in creating high-performance dyes.

Research Chemical Development and R&D Applications

This compound is commercially available as a research chemical, which facilitates its use in a wide array of research and development (R&D) applications. sigmaaldrich.comuni.lu Its primary role in R&D is as an intermediate in the synthesis of new chemical entities with potential biological activity.

One of the key R&D applications is in the exploration of new therapeutic agents. For example, a study on the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and this compound investigated their antimicrobial properties. The research found that these compounds exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. neliti.comneliti.com Specifically, this compound showed activity against B. subtilis, S. aureus, and E. coli. neliti.com This line of research suggests that the compound is a valuable starting point for the development of new antibacterial agents.

The following table summarizes the antibacterial activity of this compound against various bacterial strains, as reported in the literature.

| Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |

| Bacillus subtilis | Appreciable (8-14 mm) | neliti.com |

| Staphylococcus aureus | Appreciable (8-14 mm) | neliti.com |

| Escherichia coli | Appreciable (8-14 mm) | neliti.com |

| Pseudomonas aeruginosa | Weak (6-12 mm) | neliti.com |

Data sourced from a study on the antimicrobial activity of synthesized chloroacetylation products of aminophenols. neliti.com

Furthermore, the compound is used in the synthesis of more complex molecules that are then evaluated for a range of biological activities. The development of novel analgesics has been explored through the synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide derivatives, showcasing the utility of the core acetamide (B32628) structure in medicinal chemistry R&D. researchgate.net The availability of this compound from chemical suppliers as a research-grade compound underpins its role in facilitating such early-stage drug discovery and development efforts. sigmaaldrich.comuni.luscbt.com

Development of Novel Research Tools and Probes

The development of novel research tools, such as chemical probes and imaging agents, is a sophisticated application for which compounds like this compound hold potential. While direct applications of the title compound as a probe are not extensively reported, its structural motifs are found in molecules designed for such purposes.

Halogenated acetamides, in general, are of interest as probes for investigating biological systems. For example, 2-chloro-N-(4-fluoro-2-iodophenyl)acetamide, a more heavily halogenated analogue, is utilized in biochemical studies to investigate enzyme interactions and protein modifications. The reactivity of the chloroacetamide group can be exploited for covalent labeling of proteins, which is a common strategy in the design of chemical probes.

Although no specific fluorescent probes based on this compound have been detailed in the literature reviewed, the synthesis of derivatives with potential for such applications is conceivable. For instance, the introduction of a fluorophore or a group that can participate in a fluorescence-generating reaction could transform this scaffold into a useful research tool. The existence of a related derivative, N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, suggests that functional handles can be incorporated into the core structure, which could then be used to attach reporter groups for bio-imaging or sensing applications. The development of such tools would be a valuable extension of the compound's utility in chemical biology and diagnostics.

Future Research Directions and Theoretical Perspectives

Integration of Advanced Computational Methods for Predictive Modeling

The future study of N-(2-chloro-4-hydroxyphenyl)acetamide will heavily rely on advanced computational methods to predict its physicochemical properties, bioactivity, and potential interactions with biological systems. The existing crystal structure data for this compound, which reveals a nearly planar molecule with a twist angle of 23.5(2)° between the hydroxybenzene and acetamide (B32628) groups, provides a solid foundation for in silico studies. nih.govresearchgate.net

Predictive modeling can be employed in several key areas:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of this compound and its analogues with their biological activities. This can accelerate the identification of new derivatives with enhanced properties.

Molecular Docking: These simulations can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. This is particularly relevant given the observed antimicrobial activity of the compound. neliti.com For instance, docking studies could explore its interaction with bacterial enzymes, potentially elucidating its mechanism of action.

Pharmacokinetic and Toxicological Profiling (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This early-stage assessment is crucial for evaluating its potential as a therapeutic agent.

| Computational Method | Application for this compound |

| QSAR | Predicting the antimicrobial activity of novel derivatives. |

| Molecular Docking | Elucidating binding modes to bacterial proteins. |

| ADMET Prediction | Assessing drug-likeness and potential toxicity. |

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The current synthesis of this compound involves the chloroacetylation of 4-aminophenol (B1666318). nih.govneliti.com While effective at a laboratory scale with reported yields of up to 89%, future research should focus on developing more scalable, cost-effective, and environmentally friendly synthetic routes. nih.gov

Future synthetic explorations could include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer better control over reaction parameters, improve safety, and increase throughput, which is essential for industrial-scale production.

Green Chemistry Approaches: Investigating the use of greener solvents, such as acetonitrile (B52724) or tetrahydrofuran, and catalysts can reduce the environmental impact of the synthesis. journalnx.com The use of milder reagents for chloroacetylation, such as trichloroisocyanuric acid with acetanilide (B955) in an anhydrous system, has shown high purity and yield for similar compounds and could be adapted. google.com

One-Pot Syntheses: Developing one-pot procedures, such as the reductive carbonylation of nitrobenzene (B124822) to selectively form N-(4-hydroxyphenyl)acetamide, could be explored for the synthesis of this compound, potentially streamlining the manufacturing process. mdpi.com

| Synthetic Approach | Potential Advantage |